tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C16H26FNO3. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[510]octane-4,4’-piperidine]-1’-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The fluoro group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but lacks the spirocyclic component.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound contains an additional fluoro group, which can alter its reactivity and applications.
These comparisons highlight the unique structural features and potential applications of tert-Butyl 3’-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4’-piperidine]-1’-carboxylate.
Eigenschaften
Molekularformel |
C16H26FNO3 |
---|---|
Molekulargewicht |
299.38 g/mol |
IUPAC-Name |
tert-butyl 3'-fluorospiro[3-oxabicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H26FNO3/c1-15(2,3)21-14(19)18-7-6-16(13(17)9-18)5-4-11-8-12(11)10-20-16/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
SHFMUQMOCBOLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3CC3CO2)C(C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.